Leu-beta-Ala
Overview
Description
Leu-beta-Ala is a dipeptide formed from L-leucine and β-alanine residues . Leucine (Leu) is a nutritionally essential branched-chain amino acid (BCAA) in animal nutrition. It is usually one of the most abundant amino acids in high-quality protein foods. Leu increases protein synthesis through activation of the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells .
Molecular Structure Analysis
The molecular formula of this compound is C9H18N2O3 . Its average mass is 202.251 Da and its monoisotopic mass is 202.131744 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. Each amino acid has two reactive termini – an amine and a carboxylic acid – and they can bond together in multiple ways .Scientific Research Applications
1. Enhancing the Stability and Efficiency of Enzymes
Leu-beta-Ala is relevant in the context of enzyme stability and efficiency. For instance, specific mutations involving Leu and Ala in the ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) enzyme of Chlamydomonas reinhardtii improved the enzyme's thermal stability and CO2/O2 specificity (Du, Hong, & Spreitzer, 2000).
2. Role in Stereoselectivity and Binding in Biophysical Studies
In the study of stereoisomer separation, the binding constants of Leu-phenylalanine stereoisomers with β-cyclodextrin were explored, demonstrating the importance of Leu in understanding the interactions and separations of complex molecules (Li & Waldron, 1999).
3. Investigating Protein Folding and Stability
This compound plays a crucial role in the study of protein folding and stability. For example, a study on peptides containing dehydrophenylalanine showed the significance of Leu-Ala sequences in understanding peptide conformations (Uma et al., 2009).
4. Implications in Drug Design
The design and evaluation of Leu*Ala-based non-peptide beta-secretase inhibitors highlight the application of this compound in drug development and molecular modeling (Xiao et al., 2006).
5. Studying Membrane Peptide Interactions
The substitution of Leu for Ala in specific peptide sequences can significantly alter their interaction with lipid bilayers, as demonstrated in spectroscopic studies. This has implications for understanding peptide-membrane dynamics and designing membrane-inserting peptides (Chung & Thompson, 1996).
Mechanism of Action
Leucine increases protein synthesis through activation of the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells . It promotes energy metabolism (glucose uptake, mitochondrial biogenesis, and fatty acid oxidation) to provide energy for protein synthesis, while inhibiting protein degradation .
Future Directions
The future directions of Leu-beta-Ala research could involve further understanding of its role in protein synthesis and energy metabolism . Additionally, the synthesis of peptides like this compound is a major area of research, with the aim of improving efficiency and reducing the formation of unwanted combinations . The role of this compound in the context of diseases like Alzheimer’s is also a potential area of future research .
Properties
IUPAC Name |
3-[(2-amino-4-methylpentanoyl)amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-6(2)5-7(10)9(14)11-4-3-8(12)13/h6-7H,3-5,10H2,1-2H3,(H,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXOQFNBROAEHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30806-09-8 | |
Record name | NSC343020 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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